molecular formula C10H16O3 B1357146 5-Cyclopentyl-5-oxovaleric acid CAS No. 23609-43-0

5-Cyclopentyl-5-oxovaleric acid

Cat. No.: B1357146
CAS No.: 23609-43-0
M. Wt: 184.23 g/mol
InChI Key: DRLJGCXABGDQMI-UHFFFAOYSA-N
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Description

5-Cyclopentyl-5-oxovaleric acid is an organic compound with the molecular formula C10H16O3 It is characterized by a cyclopentyl group attached to a valeric acid backbone, with a ketone functional group at the fifth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopentyl-5-oxovaleric acid can be achieved through several methods. One common approach involves the reaction of cyclopentanone with a suitable reagent to introduce the valeric acid moiety. For instance, the reaction of cyclopentanone with 1-bromopentanoic acid in the presence of a base can yield the desired product. Another method involves the hydrogenation of 1-Cyclopentene-1-pentanoic acid, δ-oxo- using platinum as a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopentyl-5-oxovaleric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for nucleophilic substitution.

Major Products Formed:

    Oxidation: Cyclopentyl valeric acid.

    Reduction: 5-Cyclopentyl-5-hydroxyvaleric acid.

    Substitution: Various substituted cyclopentyl valeric acid derivatives depending on the nucleophile used.

Scientific Research Applications

5-Cyclopentyl-5-oxovaleric acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopentyl-5-oxovaleric acid involves its interaction with specific molecular targets. The ketone group can participate in various biochemical reactions, potentially inhibiting or activating enzymes. The cyclopentyl group may also influence the compound’s binding affinity to certain receptors or proteins, affecting cellular pathways and physiological responses .

Comparison with Similar Compounds

    Cyclopentanone: Shares the cyclopentyl group but lacks the valeric acid moiety.

    Valeric Acid: Contains the valeric acid backbone but lacks the cyclopentyl group.

    5-Oxovaleric Acid: Similar structure but without the cyclopentyl group.

Uniqueness: 5-Cyclopentyl-5-oxovaleric acid is unique due to the combination of the cyclopentyl group and the valeric acid backbone with a ketone functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5-cyclopentyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c11-9(6-3-7-10(12)13)8-4-1-2-5-8/h8H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLJGCXABGDQMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40483954
Record name 5-CYCLOPENTYL-5-OXOVALERIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23609-43-0
Record name 5-CYCLOPENTYL-5-OXOVALERIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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